
3-(1-Amino-2-phenylethyl)-4-(benzyloxy)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Amino-2-phenylethyl)-4-(benzyloxy)benzonitrile is an organic compound that features a complex structure with multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Amino-2-phenylethyl)-4-(benzyloxy)benzonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the benzyloxy group: This can be achieved by reacting 4-hydroxybenzonitrile with benzyl bromide in the presence of a base such as potassium carbonate.
Introduction of the amino group: The next step involves the formation of the 1-amino-2-phenylethyl group. This can be done through a reductive amination reaction using phenylacetaldehyde and ammonia in the presence of a reducing agent like sodium cyanoborohydride.
Coupling of intermediates: The final step involves coupling the intermediates formed in the previous steps under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
3-(1-Amino-2-phenylethyl)-4-(benzyloxy)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzonitrile derivatives.
科学研究应用
3-(1-Amino-2-phenylethyl)-4-(benzyloxy)benzonitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific properties, such as polymers or liquid crystals.
作用机制
The mechanism of action of 3-(1-Amino-2-phenylethyl)-4-(benzyloxy)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific context of its use.
相似化合物的比较
Similar Compounds
- 3-(1-Amino-2-phenylethyl)-4-hydroxybenzonitrile
- 3-(1-Amino-2-phenylethyl)-4-methoxybenzonitrile
- 3-(1-Amino-2-phenylethyl)-4-ethoxybenzonitrile
Uniqueness
3-(1-Amino-2-phenylethyl)-4-(benzyloxy)benzonitrile is unique due to the presence of the benzyloxy group, which can impart specific chemical and physical properties. This makes it distinct from other similar compounds that may have different substituents on the benzonitrile core.
属性
CAS 编号 |
651045-16-8 |
|---|---|
分子式 |
C22H20N2O |
分子量 |
328.4 g/mol |
IUPAC 名称 |
3-(1-amino-2-phenylethyl)-4-phenylmethoxybenzonitrile |
InChI |
InChI=1S/C22H20N2O/c23-15-19-11-12-22(25-16-18-9-5-2-6-10-18)20(13-19)21(24)14-17-7-3-1-4-8-17/h1-13,21H,14,16,24H2 |
InChI 键 |
OIRZZZCJOFGDKB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC(C2=C(C=CC(=C2)C#N)OCC3=CC=CC=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


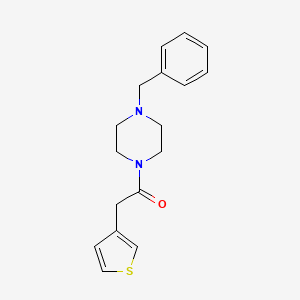
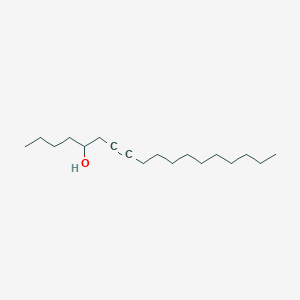
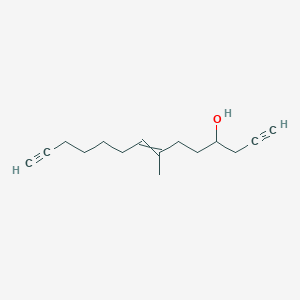

![[(2S,5R)-5-(3-Nitro-1H-1,2,4-triazol-1-yl)-2,5-dihydrofuran-2-yl]methanol](/img/structure/B12611066.png)
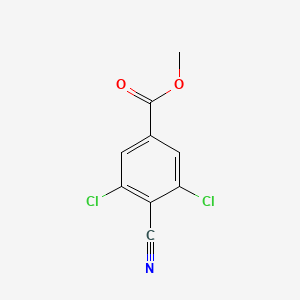

![1-Propanamine, 3-chloro-N-[(3-methoxyphenyl)methylene]-](/img/structure/B12611095.png)
![Methyl 3,5-dihydroxy-4-[(2-nitrophenyl)methoxy]benzoate](/img/structure/B12611101.png)
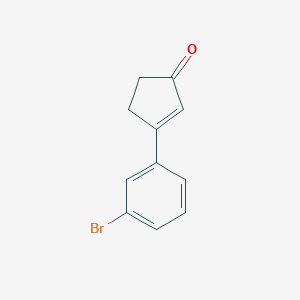

![{(But-2-yn-1-yl)[(2R)-1-(3-hydroxyphenyl)propan-2-yl]amino}oxidanide](/img/structure/B12611129.png)
![2,4,6-Tris[2,3,5,6-tetramethyl-4-(5-phenylthiophen-2-yl)phenyl]pyrimidine](/img/structure/B12611131.png)
![3-[2-(Dodecylsulfanyl)ethyl]-7-oxabicyclo[4.1.0]heptane](/img/structure/B12611132.png)
